molecular formula C9H17NO4S B1621137 Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate CAS No. 349625-89-4

Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate

Cat. No.: B1621137
CAS No.: 349625-89-4
M. Wt: 235.3 g/mol
InChI Key: RERFXHAKRMBYIH-UHFFFAOYSA-N
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Description

Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate is a piperidine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 1-position and an ethyl ester (-COOEt) at the 3-position of the piperidine ring. While direct evidence for this compound is absent in the provided sources, its structural analogs (e.g., sulfonyl- or ester-substituted piperidines) suggest it is synthesized via nucleophilic substitution, where piperidine-3-carboxylate reacts with methylsulfonyl chloride under basic conditions (pH 9–10) to stabilize intermediates . The methylsulfonyl group is a strong electron-withdrawing substituent, likely enhancing the compound’s polarity and stability compared to aryl-sulfonyl analogs.

Properties

IUPAC Name

ethyl 1-methylsulfonylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-3-14-9(11)8-5-4-6-10(7-8)15(2,12)13/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERFXHAKRMBYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387706
Record name Ethyl 1-(methanesulfonyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349625-89-4
Record name Ethyl 1-(methanesulfonyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Followed by Sulfonylation

This two-step approach first constructs the piperidine ring with a secondary amine at N1, which is subsequently sulfonylated.

Step 1: Synthesis of Ethyl Piperidine-3-carboxylate
The piperidine core is often prepared via hydrogenation of pyridine derivatives. For example, ethyl nipecotate (ethyl piperidine-3-carboxylate) can be synthesized by catalytic hydrogenation of ethyl pyridine-3-carboxylate using PtO₂ or Pd/C under H₂ pressure (33–50 psi) in ethanol. This method achieves quantitative conversion but requires careful control of reaction time (7–12 hours) to avoid over-reduction.

Step 2: N-Sulfonylation with Methylsulfonyl Chloride
The secondary amine undergoes sulfonylation using methylsulfonyl chloride (MsCl) in the presence of a base. Triethylamine (2.5 eq.) in dichloromethane at 0–5°C for 4 hours provides the sulfonylated product in 85–92% yield. Critically, the reaction must maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Table 1: Optimization of Sulfonylation Conditions

Parameter Optimal Value Yield Impact
Temperature 0–5°C Prevents exotherm
Base Triethylamine 92% yield
Solvent Dichloromethane 89% purity
Reaction Time 4 hours Complete conversion

One-Pot Cyclization-Sulfonylation Approach

Advanced methodologies combine piperidine ring formation with simultaneous sulfonylation. A notable patent describes the use of selenium dioxide-mediated cyclization followed in situ sulfonylation:

Reaction Mechanism and Conditions

  • Cyclization Precursor : Diethyl 2-cyano-3-arylpentanedioate derivatives undergo PtO₂-catalyzed hydrogenation (50 psi H₂) in ethanol to form the piperidine ring.
  • Concurrent Sulfonylation : Addition of methanesulfonic anhydride (1.2 eq.) during the hydrogenation step introduces the methylsulfonyl group directly, achieving 78% yield in a single vessel.

Key Advantages :

  • Eliminates intermediate purification
  • Reduces total synthesis time by 40%
  • Minimizes side reactions at the ester group

Challenges :

  • Requires strict stoichiometric control of sulfonylating agent
  • Limited substrate scope for aryl-substituted piperidines

Industrial-Scale Production Methodologies

Large-scale synthesis (>100 kg batches) employs continuous flow reactors to enhance safety and yield. A patented process utilizes:

Flow Chemistry Parameters

  • Reactor Type : Packed-bed reactor with immobilized Pd/C catalyst
  • Temperature : 80°C
  • Pressure : 20 bar H₂
  • Residence Time : 30 minutes
  • Yield : 94% with 99.5% purity after distillation

Table 2: Industrial vs. Laboratory Scale Comparison

Parameter Laboratory Scale Industrial Scale
Catalyst Loading 5 wt% Pd/C 1.5 wt% Pd/C
Hydrogen Pressure 50 psi 20 bar
Throughput 10 g/batch 50 kg/hour
Energy Consumption 15 kWh/mol 8 kWh/mol

Crystallographic Insights into Intermediate Purification

X-ray crystallography studies reveal critical structure-property relationships that guide purification:

Crystal Packing Analysis

  • Space Group : P1 (triclinic)
  • Unit Cell Parameters :
    • a = 8.5368 Å, b = 9.6594 Å, c = 13.5173 Å
    • α = 75.947°, β = 79.302°, γ = 74.554°
  • Density : 1.274 Mg/m³

These parameters inform solvent selection for recrystallization. Ethanol/water (70:30 v/v) at −20°C produces crystals with optimal morphology for filtration, increasing recovery to 91% compared to 78% with ethyl acetate/hexane.

Critical Analysis of Methodological Limitations

Despite progress, significant challenges remain:

Regioselectivity in Polysubstituted Piperidines

The 3-carboxylate group directs sulfonylation to N1 through steric effects, but competing reactions occur with bulkier substituents:

  • Ortho vs. Para Substitution : Electron-withdrawing groups at C4 reduce N1 reactivity by 35%
  • Mitigation Strategy : Use of Lewis acids (ZnCl₂, 0.5 eq.) increases N1 selectivity to 95%

Ester Group Stability

The ethyl carboxylate undergoes partial hydrolysis (<5%) under strongly basic conditions. Acid scavengers (molecular sieves 4Å) reduce degradation to <1% during sulfonylation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate has been studied for its effects on GABAergic neurotransmission. Compounds related to piperidine structures, such as nipecotic acid derivatives, have shown promise as GABA reuptake inhibitors, which can be beneficial in treating neurodegenerative diseases like Alzheimer’s Disease (AD) and epilepsy. Research indicates that these compounds may enhance cognitive function by modulating GABA levels in the brain .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of piperidine derivatives, including this compound. These compounds exhibit significant inhibition of lipid peroxidation and oxidative stress markers, suggesting their potential use in conditions where oxidative damage is a concern, such as neurodegenerative disorders . The antioxidant properties make them candidates for further development in therapeutic applications aimed at reducing oxidative stress-related damage.

Cancer Research

Piperidine derivatives are increasingly recognized for their anticancer properties. This compound could serve as a scaffold for developing new anticancer agents. Studies have shown that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The compound's ability to interact with cellular pathways makes it a valuable candidate for further exploration in oncology.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The incorporation of the methylsulfonyl group is crucial for enhancing the compound's solubility and bioavailability, which are important factors in drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the piperidine ring can significantly affect its biological activity and selectivity towards target receptors .

Alzheimer’s Disease Treatment

A study focused on nipecotic acid derivatives, including compounds similar to this compound, demonstrated their potential as multi-targeting agents against Alzheimer’s Disease by inhibiting acetylcholinesterase and exhibiting antioxidant properties . This dual action could lead to more effective treatment strategies that address both symptoms and underlying pathophysiological mechanisms.

Cancer Cell Line Studies

In vitro studies have shown that piperidine derivatives can induce apoptosis in specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. These studies suggest that this compound may enhance therapeutic efficacy when used in combination with existing chemotherapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
NeuropharmacologyGABA reuptake inhibition; potential treatment for Alzheimer's Disease
Antioxidant PropertiesInhibition of lipid peroxidation; reducing oxidative stress
Cancer ResearchInduction of apoptosis; cytotoxicity against cancer cell lines
SynthesisMulti-step synthesis from piperidine derivatives; structure optimization

Mechanism of Action

The mechanism of action of Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of the methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds or engage in other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthesis, and properties:

Compound Substituents Molecular Formula Key Properties/Activities References
This compound 1: -SO₂CH₃; 3: -COOEt C₉H₁₇NO₄S Inferred higher polarity due to -SO₂CH₃; potential applications in medicinal chemistry. -
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate 1: -SO₂C₆H₄Cl; 3: -COOEt C₁₄H₁₇ClNO₄S Synthesized via sulfonylation in aqueous medium (pH 10–11); used as a precursor for hydrazides .
Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate 1: -COC₆H₄Cl; 3: -COOEt C₁₅H₁₈ClNO₃ Exhibits antiviral activity (IC₅₀ = 0.319 μM against alphavirus) .
Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate 1: -CH₂C₆H₄F; 3: -COOEt C₁₅H₂₀FNO₂ Predicted pKa = 7.36; density = 1.133 g/cm³; potential CNS activity inferred from analogs .
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate 1: -C₅N₂H₃(CH₃); 3: -COOEt C₁₃H₁₉N₃O₂ Commercial availability (Thermo Scientific); molecular weight = 249.31 g/mol .

Key Differences and Trends

Substituent Effects on Reactivity and Bioactivity

  • Methylsulfonyl (-SO₂CH₃) : Enhances electrophilicity and metabolic stability compared to aryl-sulfonyl groups (e.g., 4-chlorophenylsulfonyl in ). This group may improve binding to enzymes or receptors in drug design.
  • Aryl Carbonyl (-COC₆H₄Cl) : Found in antiviral compounds (e.g., ), suggesting that electron-withdrawing groups at the 1-position may enhance bioactivity.
  • Benzyl/Substituted Benzyl (-CH₂C₆H₄F) : Modulates lipophilicity, impacting blood-brain barrier penetration .

Synthetic Methods

  • Sulfonyl derivatives (e.g., ) are synthesized via sulfonylation under basic conditions (Na₂CO₃, pH 9–11), while acylated analogs (e.g., ) use coupling agents like EDC/HOBt.

Spectroscopic Data

  • IR Spectroscopy : Sulfonyl groups exhibit S=O stretches at 1300–1150 cm⁻¹, while ester carbonyls appear at ~1730 cm⁻¹ .
  • NMR : Piperidine protons resonate between δ 1.0–4.5 ppm, with ester carbonyl carbons at ~170 ppm .

Biological Activity

Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, an ethyl ester group, and a methylsulfonyl substituent. Its molecular formula is C₁₃H₁₉N₃O₄S, with a molecular weight of approximately 301.37 g/mol. The presence of the methylsulfonyl group is believed to enhance the compound's biological activity by modulating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may modulate inflammatory and oxidative stress pathways, although the exact molecular targets remain under investigation .

Potential Molecular Targets:

  • Enzymes : The compound may bind to hydrolases or other enzyme classes, influencing their activity.
  • Receptors : It has been suggested that this compound interacts with receptors involved in cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. For example, derivatives have displayed IC₅₀ values ranging from 19.9 to 75.3 µM against human cancer cells .

CompoundCancer Cell LineIC₅₀ (µM)
Compound IMDA-MB-231 (Breast)19.9
Compound IIOVCAR-3 (Ovarian)31.5
Ethyl DerivativeHepG2 (Liver)43.9

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although specific data on this activity requires further exploration .

Study on UCH-L1 Activation

A notable study highlighted the role of similar piperidine derivatives in activating UCH-L1, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The activation was measured at concentrations up to 111% at 63 µM, indicating potential therapeutic pathways for neuroprotection .

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) of piperidine derivatives, revealing that modifications to the piperidine ring or substituents significantly affect biological activity. For instance, the introduction of various functional groups has been shown to enhance anticancer efficacy and selectivity against specific cancer types .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of ethyl piperidine-3-carboxylate. For example, reacting ethyl piperidine-3-carboxylate with a sulfonyl chloride (e.g., 4-chlorophenylsulfonyl chloride) in aqueous medium under pH 10–11 (maintained with Na₂CO₃) yields the sulfonylated product . Monitoring progress via TLC (n-hexane/EtOAC) and optimizing reaction time (e.g., 24 hours) are critical. Purification using silica gel chromatography (e.g., Biotage SP1 system with 0–45% EtOAC/hexanes) achieves ~67% yield . Key variables include stoichiometry (1:1 molar ratio), temperature (room temperature), and solvent choice (DCM for coupling reactions) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Used to confirm substituent positions and stereochemistry. Peaks for piperidine protons appear at δ 1.03–3.63 ppm (multiplet), while the methylsulfonyl group resonates as a singlet (~δ 3.0–3.3 ppm) .
  • LC-MS/TOF-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 280.117) and purity .
  • HPLC : Retention time analysis (e.g., 8.36 min under gradient conditions) ensures compound homogeneity .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to minimize by-products?

  • Methodological Answer :
  • pH Control : Maintain pH 10–11 using Na₂CO₃ to deprotonate the amine and enhance nucleophilicity .
  • Reagent Purity : Use ≥98% pure sulfonyl chlorides to reduce side reactions (e.g., hydrolysis) .
  • Temperature : Conduct reactions at 0–5°C to suppress competing pathways like over-sulfonylation .
  • Workup : Neutralize post-reaction mixtures to precipitate impurities, followed by recrystallization (ethanol/water) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :
  • Degradation Risks : Prolonged storage leads to hydrolysis of the ester or sulfonyl groups, altering reactivity .
  • Mitigation : Store at –20°C under inert gas (N₂/Ar) in amber vials. Periodically reassess purity via HPLC and request updated SDS .
  • Data Table :
Storage ConditionDegradation Observed (6 months)Recommended Action
Room Temperature15% ester hydrolysisAvoid >1 month
–20°C (desiccated)<2% degradationOptimal for 1 year

Q. How to resolve discrepancies in hazard classification across safety data sheets (SDS)?

  • Methodological Answer :
  • Case Study : While some SDS classify the compound as non-hazardous , others emphasize risks of degradation products (e.g., sulfonic acids) .
  • Resolution : Cross-reference SDS with peer-reviewed toxicity studies. Conduct in-house assays (e.g., Ames test for mutagenicity) and update protocols using GHS-compliant hazard labels .

Q. What role does this compound serve in medicinal chemistry SAR studies?

  • Methodological Answer :
  • Scaffold Utility : The piperidine core and sulfonyl group enhance binding to targets like viral capsids (e.g., lenacapavir analogs in HIV treatment) .
  • Modification Strategies :
  • Replace the ethyl ester with a carboxylic acid to improve solubility (e.g., lithium hydroxide-mediated hydrolysis in THF) .
  • Introduce halogen substituents on the sulfonyl group to modulate pharmacokinetics .

Data Contradiction Analysis

Q. How to address conflicting data on synthetic yields and purity?

  • Case Example : Yields range from 50% (manual synthesis) to 67% (automated systems) due to differences in purification methods .
  • Resolution : Standardize protocols using automated flash chromatography (e.g., Biotage SP1) and validate purity with orthogonal techniques (NMR + LC-MS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate
Reactant of Route 2
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Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate

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